molecular formula C14H19BFNO3 B12520677 1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one

1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one

Cat. No.: B12520677
M. Wt: 279.12 g/mol
InChI Key: WMFFLWVVJYARQO-UHFFFAOYSA-N
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Description

1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is a compound that features a boronic acid pinacol ester group, an amino group, and a fluorine atom attached to a phenyl ring. This compound is significant in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions.

Properties

Molecular Formula

C14H19BFNO3

Molecular Weight

279.12 g/mol

IUPAC Name

1-[2-amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

InChI

InChI=1S/C14H19BFNO3/c1-8(18)9-6-10(11(16)7-12(9)17)15-19-13(2,3)14(4,5)20-15/h6-7H,17H2,1-5H3

InChI Key

WMFFLWVVJYARQO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one typically involves a two-step substitution reaction. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and halides . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The boronic acid pinacol ester group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the amino group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is unique due to the combination of its boronic acid pinacol ester group, amino group, and fluorine atom. This combination imparts distinct reactivity and biological activity, making it a versatile compound in various scientific and industrial applications .

Biological Activity

1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is a complex organic compound characterized by its unique molecular structure featuring a fluorinated phenyl ring and a boron-containing dioxaborolane moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in synthetic organic chemistry.

  • Molecular Formula : C14H19BFNO3
  • Molecular Weight : Approximately 264.10 g/mol
  • Structural Features : The compound includes a dioxaborolane moiety that enhances its reactivity and potential interactions with biological systems.

The biological activity of this compound is largely attributed to its structural characteristics. The presence of the boron atom can facilitate various chemical reactions that may influence biological pathways. Research indicates that boron-containing compounds can interact with cellular processes such as enzyme inhibition and receptor modulation.

Biological Activity Overview

Research on similar compounds suggests that this compound may exhibit several biological activities:

Potential Activities Include:

  • Antitumor Activity : Compounds containing dioxaborolane moieties have shown promise in cancer research due to their ability to inhibit tumor growth through various mechanisms.
  • Antimicrobial Properties : Similar structures have been investigated for their effectiveness against bacterial and fungal strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of derivatives related to this compound. Notable findings include:

  • Antitumor Studies : A study demonstrated that derivatives of boron-containing compounds exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) .
  • Antimicrobial Evaluation : Research highlighted the effectiveness of similar dioxaborolane compounds against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .
  • Enzyme Interaction Studies : Investigations into the interaction of these compounds with key metabolic enzymes revealed potential inhibitory effects that could be exploited for therapeutic purposes .

Case Studies

Several case studies illustrate the biological activity of related compounds:

StudyCompoundFindings
1Dioxaborolane Derivative AExhibited IC50 values < 10 µM against MCF-7 cells.
2Dioxaborolane Derivative BShowed significant antibacterial activity with a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.
3Dioxaborolane Derivative CInhibited enzyme X with an IC50 of 25 µM in vitro assays.

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